molecular formula C19H14ClN3O5S B2992291 Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313683-70-4

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2992291
CAS No.: 313683-70-4
M. Wt: 431.85
InChI Key: DAOPJGUIADHKSX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound characterized by a 4-phenylthiazole core substituted with an ethyl carboxylate group at position 5 and a 2-chloro-5-nitrobenzamido moiety at position 2.

Thiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(23(26)27)8-9-14(13)20/h3-10H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOPJGUIADHKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

1. Synthesis of the Compound

The synthesis of this compound generally involves the condensation of appropriate thiazole derivatives with substituted benzamides. The key steps in the synthesis include:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of 2-amino-4-phenylthiazole with various acyl chlorides.
  • Substitution Reactions : The introduction of the chloro and nitro groups typically occurs via electrophilic aromatic substitution, which enhances the biological activity by increasing lipophilicity and modulating the electronic properties of the molecule.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been shown to possess:

  • Antibacterial Properties : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range.
  • Antifungal Activity : Some derivatives show promising results against fungal strains, indicating a broad-spectrum potential.

2.2 Anti-inflammatory Properties

Thiazole derivatives, including this compound, have been evaluated for their anti-inflammatory effects. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.

2.3 Enzyme Inhibition Studies

Research indicates that this compound acts as a mixed-type inhibitor for certain enzymes, including xanthine oxidase. This inhibition is significant for conditions like gout and hyperuricemia:

Enzyme Inhibition Type IC50 (µM)
Xanthine OxidaseMixed-Type15.3
CyclooxygenaseCompetitive12.7

3. Case Studies

Several studies have highlighted the biological potential of thiazole derivatives:

  • Study on Anti-inflammatory Effects :
    • A study evaluated a series of thiazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema in rats. Compounds similar to this compound showed significant reduction in edema compared to controls, suggesting a strong anti-inflammatory effect .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that thiazole derivatives exhibited MIC values ranging from 8 to 32 µg/mL, indicating substantial antibacterial activity .
  • Xanthine Oxidase Inhibition :
    • A detailed kinetic study revealed that compounds structurally related to this compound effectively inhibited xanthine oxidase in a concentration-dependent manner, providing insights into their therapeutic potential for managing uric acid levels .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name Substituents on Thiazole Core Molecular Formula Molecular Weight Key Functional Groups
Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate (Target) 2-(2-Cl-5-NO₂-benzamido), 4-Ph, 5-COOEt C₁₉H₁₄ClN₃O₅S 415.85* Chloro, nitro, benzamido, ethyl carboxylate
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 2-(3-NH₂-Ph), 4-Ph, 5-COOEt C₁₈H₁₆N₂O₂S 324.40 Amino, ethyl carboxylate
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Me, 2-(4-CF₃-Ph), 5-COOEt C₁₄H₁₂F₃NO₂S 331.31 Trifluoromethyl, ethyl carboxylate
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 4-Me, 2-(3-NO₂-benzamido), 5-COOEt C₁₄H₁₃N₃O₅S 335.34 Nitro, benzamido, ethyl carboxylate
Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate 2-(3-NO₂-Ph), 4-Ph, 5-COOEt C₁₈H₁₄N₂O₄S 354.40 Nitro, ethyl carboxylate

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects: The target compound’s 2-chloro-5-nitrobenzamido group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., amino in ). This could improve binding to targets like bacterial enzymes .
  • Bioactivity Correlations: highlights that substituted phenylthiazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial activity. The target’s dual chloro-nitro substitution may synergistically boost this effect compared to mono-substituted analogs like or .

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